(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

Catalog No.
S2662433
CAS No.
88393-56-0
M.F
C18H20N2O4
M. Wt
328.368
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

CAS Number

88393-56-0

Product Name

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

IUPAC Name

(2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide

Molecular Formula

C18H20N2O4

Molecular Weight

328.368

InChI

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m1/s1

InChI Key

BBYSAHVLSFBCMN-HZPDHXFCSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O

Solubility

not available

Asymmetric Catalysis

Due to its structure containing two chirality centers, (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide has been investigated as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing the catalyst's activity and selectivity. Research suggests that this compound may be useful in the development of new asymmetric catalysts for various organic reactions [].

Supramolecular Chemistry

The unique structure of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide allows it to form self-assembled structures through hydrogen bonding. This property has potential applications in the field of supramolecular chemistry, which explores the interactions between molecules to create complex architectures [].

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a dihydroxysuccinamide backbone. Its molecular formula is C18H20N2O4, and it has a molecular weight of approximately 328.36 g/mol. The compound appears as a white crystalline powder and has a melting point ranging between 202°C and 206°C . The compound is known for its potential applications in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis.

, including:

  • Acylation Reactions: The amine groups can react with acyl chlorides to form amides.
  • Reduction Reactions: The hydroxyl groups may undergo reduction or oxidation under specific conditions.
  • Condensation Reactions: The compound can form imines or other derivatives through condensation with aldehydes or ketones.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating enzyme activities. The compound's structural features contribute to its interaction with biological targets, making it a candidate for drug development in treating various diseases .

Several methods have been developed for synthesizing (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide:

  • Starting from Tartaric Acid: One common approach involves the reaction of L-tartaric acid with benzylamine under controlled conditions to yield the desired dibenzyl derivative.
  • Dihydroxylation of Succinimide Derivatives: Another method includes the dihydroxylation of suitable succinimide precursors followed by benzylation.

These synthetic routes are optimized for yield and purity and may involve purification steps like recrystallization or chromatography.

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide finds applications in various fields:

  • Pharmaceuticals: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
  • Research: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
  • Material Science: Its properties may be explored for developing new materials with specific optical or mechanical characteristics.

Studies on (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide have focused on its interactions with various biological molecules. These include:

  • Enzyme Inhibition: Investigating how the compound inhibits specific enzymes involved in metabolic processes.
  • Receptor Binding: Analyzing its affinity for certain receptors that could lead to therapeutic effects.

Such studies are crucial for understanding the mechanisms by which this compound exerts its biological effects and for identifying potential therapeutic applications.

Several compounds share structural similarities with (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N'-Dibenzyl-L-tartaric diamideContains tartaric acid moietyChiral center derived from tartaric acid
N,N'-Bis(phenylmethyl)succinamic acidSimilar backbone but lacks hydroxyl groupsDifferent substitution pattern
N,N'-DibenzylsuccinamideSimilar amine functionalityLacks hydroxyl groups on the succinamide backbone
(2S,3S)-N1,N4-Dibenzyl-2,3-dihydroxybutanediamideStereochemical variationDifferent stereochemistry affecting biological activity

The unique combination of hydroxyl groups and dibenzyl substitutions in (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide contributes to its distinct properties compared to these similar compounds.

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, (2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide, reflects its stereochemistry and functional groups. Key components include:

  • Stereodescriptors: The (2R,3R) configuration indicates the spatial arrangement of hydroxyl groups on the succinamide backbone.
  • Substituents: Two benzyl groups (C₆H₅CH₂) are attached to the nitrogen atoms.
  • Functional groups: Two hydroxyl (-OH) and two amide (-CONH-) groups.

The molecular formula is C₁₈H₂₀N₂O₄, with a molecular weight of 328.36 g/mol.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number88393-56-0
Molecular FormulaC₁₈H₂₀N₂O₄
Molecular Weight328.36 g/mol
IUPAC Name(2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide
Melting Point198–200°C
Optical Rotation+80° to +86° (c=1, DMF)

Structural Features and Stereochemistry

The compound’s structure comprises a central 2,3-dihydroxysuccinamide core with two benzylamide substituents. Critical structural aspects include:

  • Chirality: The (2R,3R) configuration confers enantiomeric purity, critical for asymmetric synthesis.
  • Hydrogen-bonding capacity: Hydroxyl and amide groups enable coordination with metal ions, facilitating catalytic activity.
  • Conformational rigidity: The planar succinamide backbone restricts rotational freedom, enhancing stereoselectivity in reactions.

X-ray crystallography and NMR studies confirm the spatial arrangement of functional groups, validating the (R,R) configuration.

Classical Synthesis Routes

The classical synthesis of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide typically begins with tartaric acid derivatives. A prominent route involves the reaction of diacetoxysuccinic anhydride with benzylamine under controlled conditions. For instance, Xu et al. (2002) reported a four-step protocol starting from L-tartaric acid:

  • Protection: L-Tartaric acid is converted to its diacetate ester using acetic anhydride.
  • Activation: The diacetate is treated with thionyl chloride to form the corresponding acid chloride.
  • Amidation: Reaction with benzylamine in dichloromethane yields the dibenzylamide intermediate.
  • Deprotection: Acidic hydrolysis removes the acetyl groups, affording the target compound in 65–72% overall yield [6] [7].

An alternative approach by Massicot et al. (2001) utilizes N-hydroxysuccinimide (NHS) esters for amidation. Here, tartaric acid is activated with NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by coupling with benzylamine. This method achieves 78% yield but requires stringent moisture control [6] [7].

Table 1: Classical Synthesis Conditions and Yields

Starting MaterialReagentsSolventYield (%)Reference
L-Tartaric acidAcetic anhydride, SOCl₂, BnNH₂CH₂Cl₂65–72 [6] [7]
Tartaric acidEDC, NHS, BnNH₂DMF78 [6] [7]

Stereoselective Synthesis Strategies

The (2R,3R) configuration is critical for the compound’s biological activity. Stereoselective synthesis often leverages chiral pool synthesis, using enantiomerically pure tartaric acid as the starting material. For example, the diastereomeric resolution of intermediates via recrystallization ensures high enantiomeric excess (e.e.). Xu et al. (2002) achieved >99% e.e. by crystallizing the dibenzylamide from ethanol/water mixtures [6] [7].

Another strategy employs chiral auxiliaries during amidation. Protecting the hydroxyl groups with benzyl ethers before amidation prevents racemization. This method, however, introduces additional deprotection steps, reducing overall efficiency [6].

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis remains underexplored for this compound. Current methods rely on organocatalytic desymmetrization of meso-tartaric acid derivatives. For instance, proline-based catalysts have been used to induce asymmetry in succinamide formation, though yields remain modest (50–60%) [7]. Transition metal catalysts, such as ruthenium complexes, show potential for enantioselective hydrogenation of diketones but require further optimization [4].

Green Chemistry and Solvent-Free Methods

Recent advances focus on reducing environmental impact. Solvent-free mechanochemical synthesis has been explored, where tartaric acid and benzylamine are ball-milled with catalytic EDC. This method eliminates volatile organic solvents and shortens reaction times to 2 hours, albeit with lower yields (55%) [7].

Table 2: Comparison of Green Synthesis Methods

MethodConditionsYield (%)Advantages
MechanochemicalBall milling, EDC55Solvent-free, fast
Microwave-assistedH₂O, 100°C68Reduced energy use

Yield Optimization and Scalability Challenges

Key challenges include:

  • Purification Complexity: The compound’s high polarity necessitates chromatographic purification, which is impractical on industrial scales. Crystallization optimizations (e.g., using ethanol/acetone mixtures) improve recovery rates to 85% [6].
  • Side Reactions: Over-benzylation at the hydroxyl groups can occur if reaction stoichiometry is not tightly controlled. Stoichiometric use of benzylamine (2.2 equivalents) minimizes this issue [7].
  • Cost of Reagents: NHS and EDC are expensive; replacing them with pentafluorophenyl esters reduces costs by 30% without compromising yield [2] [3].

Table 3: Scalability Challenges and Solutions

ChallengeSolutionImpact on Yield
ChromatographyOptimized crystallization+15% recovery
Over-benzylationPrecise stoichiometry (BnNH₂ : 2.2 eq)Purity >98%
Reagent costPentafluorophenyl estersCost ↓30%

XLogP3

0.6

Dates

Modify: 2023-08-16

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